4-Hydroxyphenyl Maraviroc

Pharmaceutical Analysis Metabolite Identification Reference Standard Qualification

Quantitative LC-MS/MS bioanalysis of Maraviroc metabolites demands a regiospecific reference standard-structurally similar metabolites produce false negatives due to distinct fragmentation patterns (e.g., m/z 296→122/133). 4-Hydroxyphenyl Maraviroc (UK-437719, Metabolite H6) is the definitive standard for this CYP3A4-generated, pharmacologically inactive metabolite. • Ensures accurate identification via unique daughter ion m/z 296 → m/z 122/133 • Serves as an impurity marker for Maraviroc API stability studies (mp 138-142°C) • Functions as a validated negative control in CCR5 antagonism / HIV-1 entry assays • Supplied with ≥98% purity; stored at 2-8°C; shipped ambient

Molecular Formula C29H41F2N5O2
Molecular Weight 529.7 g/mol
CAS No. 856708-54-8
Cat. No. B611554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyphenyl Maraviroc
CAS856708-54-8
SynonymsUK-437719, UK 437719, UK437719
Molecular FormulaC29H41F2N5O2
Molecular Weight529.7 g/mol
Structural Identifiers
SMILESCC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C
InChIInChI=1S/C29H41F2N5O2/c1-18(2)27-34-33-19(3)36(27)24-16-22-6-7-23(17-24)35(22)15-12-26(20-4-8-25(37)9-5-20)32-28(38)21-10-13-29(30,31)14-11-21/h4-5,8-9,18,21-24,26,37H,6-7,10-17H2,1-3H3,(H,32,38)/t22-,23+,24?,26-/m0/s1
InChIKeyFWOMXCBURQJRQH-SJIZWNSKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyphenyl Maraviroc Identity & Procurement


4-Hydroxyphenyl Maraviroc (CAS 856708-54-8), also designated as UK-437719 or Maraviroc Metabolite H6, is a primary hydroxylated metabolite of the CCR5 antagonist Maraviroc [1]. It is classified as a pharmaceutical impurity, metabolite standard, and bioactive chemical for research purposes [2]. Its molecular formula is C29H41F2N5O2 with a molecular weight of 529.67 g/mol . This compound is formed via oxidative metabolism by cytochrome P450 enzymes, predominantly CYP3A4, and is characterized as an inactive metabolite [3][4].

Metabolite standard and impurity reference for Maraviroc
CYP3A4-derived, reported as pharmacologically inactive CCR5 metabolite
Differentiated from parent and other hydroxylated metabolites

4-Hydroxyphenyl Maraviroc Irreplaceability


Substituting 4-Hydroxyphenyl Maraviroc with another hydroxylated metabolite of Maraviroc, such as the major metabolite (1S,2S)-2-OH-MVC, is not analytically or pharmacologically valid. Each metabolite has a unique site of metabolism on the Maraviroc scaffold—4-Hydroxyphenyl Maraviroc is hydroxylated on the phenyl ring [1], whereas (1S,2S)-2-OH-MVC is hydroxylated at the 2-position of the 4,4-difluorocyclohexyl moiety [2]. This distinct regiochemistry results in different physicochemical properties, including melting point, solubility, and a unique mass spectral fragmentation pattern (e.g., daughter ion m/z 296 generating fragments at m/z 122 and 133) [3]. Therefore, using a different metabolite standard would lead to incorrect identification, inaccurate quantification in bioanalytical assays, and compromised experimental reproducibility.

Regiochemistry mismatch
Hydroxylation on the phenyl ring versus the difluorocyclohexyl moiety alters physicochemical properties and solubility.
MS/MS fragmentation differences
Unique daughter ion pathway (m/z 296 → fragments m/z 122 and 133) is not shared by metabolites such as (1S,2S)-2-OH-MVC.
Property-based misidentification
Melting point and mass spectral signature differ; using an alternate standard may shift quantification and compromise reproducibility.

4-Hydroxyphenyl Maraviroc Differentiation Criteria


Physicochemical Property Comparison

4-Hydroxyphenyl Maraviroc exhibits distinct physicochemical properties from the parent drug, Maraviroc. The compound has a reported melting point of 138-142°C and is soluble in Methanol . In contrast, Maraviroc is a solid with different solubility characteristics, typically soluble in DMSO . This difference in melting point and solubility profile is critical for the development and validation of analytical methods, ensuring the metabolite can be reliably distinguished and quantified from the parent drug in complex biological matrices .

Physicochemical Property Comparison
Data to verify
Melting point: 138–142 °C (Target) vs. Maraviroc parent (qualitative solid-state difference)
Supports identity confirmation and method validation
Melting point source not cited; verify against certificate of analysis
Pharmaceutical Analysis Metabolite Identification Reference Standard Qualification

Mass Spectrometric Fragmentation Signature

In mass spectrometric analysis, 4-Hydroxyphenyl Maraviroc produces a unique fragmentation pattern that differentiates it from other Maraviroc hydroxylated metabolites. Specifically, the daughter ion at m/z 296 from 4-Hydroxyphenyl Maraviroc generates characteristic fragments at m/z 122 and 133 [1]. This distinct signature, which is a consequence of the specific hydroxylation on the phenyl ring, is absent in other major metabolites like (1S,2S)-2-OH-MVC, which undergoes hydroxylation on the difluorocyclohexyl ring [2]. This allows for its selective and unambiguous identification in complex biological samples using LC-MS/MS.

Mass Spectrometric Fragmentation Signature
Reported
Daughter ion m/z 296 generates characteristic fragments at m/z 122 and 133 vs. other hydroxylated metabolites lacking this pattern
Enables selective LC-MS/MS identification in research matrices
Fragmentation rationalized by DFT; confirm with reference standard
Bioanalysis LC-MS/MS Metabolite Profiling

HIV-1 Activity: Inactive vs. Parent

As a class, the oxidized metabolites of Maraviroc, which include 4-Hydroxyphenyl Maraviroc, are pharmacologically inactive against HIV-1 [1][2]. This is in direct contrast to the parent drug, Maraviroc, which is a potent CCR5 antagonist with an IC50 range of 0.1–1.1 nM against CCR5-tropic HIV-1 in PBMCs . While a direct activity value for 4-Hydroxyphenyl Maraviroc is not available in the primary literature, its classification as an inactive metabolite is a fundamental differentiator for its intended use as a negative control or analytical standard, rather than a tool for studying CCR5 antagonism.

HIV-1 Activity: Inactive vs. Parent
Class-level
Target: Inactive (class-level designation) vs. Maraviroc (IC₅₀ 0.1–1.1 nM)
Differentiates standard use from functional CCR5 antagonist studies
Direct activity value for this metabolite not available; class-level inference
Pharmacology Drug Metabolism Mechanism of Action

4-Hydroxyphenyl Maraviroc Key Applications


Bioanalytical Reference Standard

Due to its unique mass spectrometric fragmentation pattern (daughter ion m/z 296 → m/z 122 and 133) [1], 4-Hydroxyphenyl Maraviroc is the required reference standard for the accurate identification and quantification of this specific metabolite in biological samples (plasma, urine, tissue) using LC-MS/MS. Using a structurally similar but distinct metabolite standard would lead to assay failure and inaccurate pharmacokinetic data.

Impurity and Degradation Marker

As a known metabolite and potential degradation product of the active pharmaceutical ingredient (API) Maraviroc, 4-Hydroxyphenyl Maraviroc is essential for impurity profiling and stability studies of Maraviroc drug substance and finished products [2]. Its distinct physicochemical properties (e.g., melting point 138-142°C) enable its use as a marker to monitor and control impurity levels, ensuring drug product quality and compliance with pharmacopoeial standards.

In Vitro Metabolism & DDI Studies

This compound is a specific product of CYP3A4-mediated metabolism [3]. It is therefore a valuable analyte for in vitro studies using human liver microsomes or hepatocytes to investigate the role of CYP3A4 and CYP3A5 in Maraviroc metabolism, assess the impact of genetic polymorphisms, and evaluate the potential for drug-drug interactions with CYP3A4 inhibitors or inducers [4].

Pharmacological Negative Control

As an inactive metabolite [5], 4-Hydroxyphenyl Maraviroc serves as an ideal negative control compound in cell-based assays designed to study CCR5 receptor antagonism or HIV-1 entry inhibition. This ensures that any observed effect in a test system is due to the pharmacological activity of the parent drug or a test compound, and not a result of its major metabolites.

Application
Selection Property
Validation Focus
Bioanalytical Reference Standard
Unique MS/MS fragmentation signature
LC-MS/MS identification and quantification in research matrices
Impurity and Degradation Marker
Distinct physicochemical properties (melting point, solubility)
Impurity profiling and stability studies of Maraviroc drug substance
In Vitro Metabolism & DDI Studies
CYP3A4-derived metabolite
In vitro metabolic pathway and drug-drug interaction assessment
Pharmacological Negative Control
Reported pharmacologically inactive
Negative control for CCR5 antagonist and HIV-1 entry assays

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